molecular formula C10H9Cl2NO B7858120 4-(2,6-Dichlorophenoxy)butanenitrile

4-(2,6-Dichlorophenoxy)butanenitrile

Cat. No.: B7858120
M. Wt: 230.09 g/mol
InChI Key: AKPSGOZDLVPHFC-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenoxy)butanenitrile is a chemical compound characterized by its molecular structure, which includes a butanenitrile group attached to a 2,6-dichlorophenoxy moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-(2,6-Dichlorophenoxy)butanenitrile has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Employed in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichlorophenoxy)butanenitrile typically involves the reaction of 2,6-dichlorophenol with butanenitrile under specific conditions. The reaction can be facilitated by using a strong base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of butanenitrile.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Dichlorophenoxy)butanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 4-(2,6-dichlorophenoxy)butanoic acid.

  • Reduction: Reduction reactions can lead to the formation of 4-(2,6-dichlorophenoxy)butanamine.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • 4-(2,6-Dichlorophenoxy)butanoic acid: Formed through oxidation.

  • 4-(2,6-Dichlorophenoxy)butanamine: Formed through reduction.

  • Various Nucleophilic Substitution Products: Depending on the nucleophile used.

Mechanism of Action

4-(2,6-Dichlorophenoxy)butanenitrile is similar to other compounds such as 4-(2,4-dichlorophenoxy)butanenitrile and 4-(2,6-dichlorophenoxy)butanoic acid. These compounds share the dichlorophenoxy group but differ in their functional groups and properties. The uniqueness of this compound lies in its nitrile group, which imparts different chemical reactivity compared to its counterparts.

Comparison with Similar Compounds

  • 4-(2,4-Dichlorophenoxy)butanenitrile

  • 4-(2,6-Dichlorophenoxy)butanoic acid

  • 4-(2,4-Dichlorophenoxy)butanoic acid

This comprehensive overview provides a detailed understanding of 4-(2,6-Dichlorophenoxy)butanenitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2,6-dichlorophenoxy)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-8-4-3-5-9(12)10(8)14-7-2-1-6-13/h3-5H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPSGOZDLVPHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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